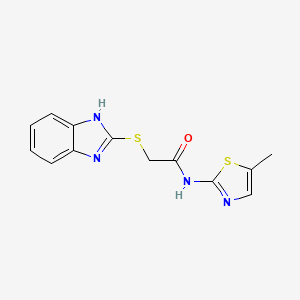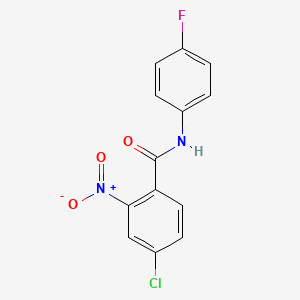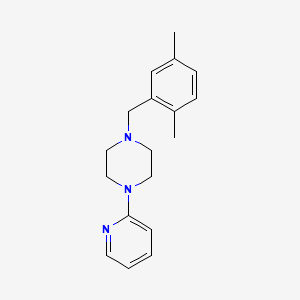![molecular formula C16H24N2O3S B5875505 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)
2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been found to have a wide range of biological activities.
Mecanismo De Acción
2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide inhibits the activity of IRE1α by binding to a specific site on the protein. This prevents the protein from undergoing a conformational change that is necessary for its activation. As a result, the UPR pathway is inhibited, and the cell is able to better cope with stress. In addition to its effects on IRE1α, 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has also been shown to inhibit the activity of other proteins involved in the UPR pathway, including PERK and ATF6.
Biochemical and Physiological Effects:
The inhibition of the UPR pathway by 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has a number of biochemical and physiological effects. For example, 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has been shown to reduce the production of pro-inflammatory cytokines in response to cellular stress. It has also been shown to increase the sensitivity of cancer cells to chemotherapy. In addition, 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide in lab experiments. For example, it has been found to have off-target effects on other proteins, which can complicate data interpretation. In addition, its effects on different cell types and in vivo models may vary, which can make it difficult to generalize results.
Direcciones Futuras
There are several future directions for the study of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide. One area of research is the development of more potent and selective inhibitors of IRE1α. Another area of research is the investigation of the effects of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide on other cellular pathways, such as autophagy and apoptosis. Additionally, the therapeutic potential of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide for the treatment of specific diseases, such as cancer and diabetes, should be further explored. Finally, the development of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide analogs with improved pharmacokinetic properties may be a promising avenue for drug development.
Métodos De Síntesis
The synthesis of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide involves the reaction of 4-(1-pyrrolidinylsulfonyl)aniline with 2-ethylbutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide is typically around 60-70%, and the purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has been shown to inhibit the activity of a protein called IRE1α, which is involved in the unfolded protein response (UPR) pathway. This pathway is activated in response to cellular stress, and its dysregulation has been implicated in a variety of diseases, including cancer and diabetes.
Propiedades
IUPAC Name |
2-ethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-13(4-2)16(19)17-14-7-9-15(10-8-14)22(20,21)18-11-5-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXZKSYSFXSABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)
![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)


![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)




![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)
